molecular formula C12H17BrN2 B1411778 5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine CAS No. 1289049-62-2

5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine

Cat. No.: B1411778
CAS No.: 1289049-62-2
M. Wt: 269.18 g/mol
InChI Key: OIHZXWWHMDHCOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine is an organic compound with the molecular formula C12H17BrN2 It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, a cyclopentyl group attached to the nitrogen atom, and two methyl groups at the 3-position and the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2-amino-5-bromopyridine.

    Alkylation: The amino group is alkylated using cyclopentyl bromide in the presence of a base such as potassium carbonate to form N-cyclopentyl-2-amino-5-bromopyridine.

    Methylation: The resulting compound is then methylated using methyl iodide in the presence of a base like sodium hydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the alkylation and methylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug discovery, particularly for its interactions with biological targets.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound is studied for its potential to modulate biological pathways and its use as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopentyl group play crucial roles in binding to these targets, while the methyl groups influence the compound’s overall conformation and reactivity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
  • 5-Bromo-3-methylpyridin-2-amine
  • 5-Bromo-2-methylpyridin-3-amine

Uniqueness

5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a cyclopentyl group and two methyl groups differentiates it from other bromopyridine derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions.

Properties

IUPAC Name

5-bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-9-7-10(13)8-14-12(9)15(2)11-5-3-4-6-11/h7-8,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHZXWWHMDHCOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N(C)C2CCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine
Reactant of Route 3
Reactant of Route 3
5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine
Reactant of Route 4
Reactant of Route 4
5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine
Reactant of Route 5
Reactant of Route 5
5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine
Reactant of Route 6
5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.